molecular formula C10H18O4 B1670060 Sebacic acid CAS No. 111-20-6

Sebacic acid

Cat. No.: B1670060
CAS No.: 111-20-6
M. Wt: 202.25 g/mol
InChI Key: CXMXRPHRNRROMY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Sebacic acid, an aliphatic ten-carbon dicarboxylic acid, is known to interact with hemoglobin subunits alpha and beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body.

Mode of Action

It is known to react exothermically to neutralize bases, both organic and inorganic . It may react rapidly with aqueous solutions containing a chemical base and dissolve as the neutralization generates a soluble salt . It can also react with active metals to form gaseous hydrogen and a metal salt .

Biochemical Pathways

This compound is involved in the ω-oxidation of hydrocarbons . This process involves the oxidation of the terminal carbon (the ω carbon) in the fatty acid chain. In a study, a β-oxidation-blocked diploid yeast Candida tropicalis was genetically engineered, resulting in an increase of 46% in this compound production by overexpression of genes involved in ω-oxidation of hydrocarbons .

Pharmacokinetics

The pharmacokinetics of this compound has been studied in Wistar rats . This compound was administered either as an intra-peritoneal bolus or as an oral bolus . The half-life of this compound was found to be 31.5 minutes . The overall volume of distribution was found to be 26.817 ml/100 g body weight . The renal clearance was 0.291 ml/min/100 g of body weight , suggesting the presence of this compound reabsorption from the ultrafiltrate .

Result of Action

This compound is converted to its 5-oxo analog, which is an exceptionally potent activator of eosinophils, monocytes, and other pro-inflammatory cells from humans and other species . This action is mediated by the OXER1 receptor on these cells . It is suggested that this compound is converted to its 5-oxo analog during, and thereby stimulates pro-inflammatory cells to contribute to the worsening of, various inflammatory skin conditions .

Action Environment

This compound is primarily produced from castor oil by cleaving ricinoleic acid . It is also found in sebum, a secretion by skin sebaceous glands . Environmental factors such as pH and the presence of bases can influence the action, efficacy, and stability of this compound . For example, this compound reacts exothermically to neutralize bases . It is also used in various industrial applications, including the production of plasticizers, lubricants, cosmetics, and plastics .

Biochemical Analysis

Biochemical Properties

Sebacic acid is involved in various biochemical reactions. It is a breakdown product of fatty acids . It can be transformed into acetyl-CoA and takes part in the Krebs cycle . This compound exhibits excellent compatibility with a wide range of chemical substances, enhancing its utility across various chemical processes .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. Human neutrophils can convert this compound to its 5-oxo analog, which is an exceptionally potent activator of eosinophils, monocytes, and other pro-inflammatory cells from humans and other species . This action is mediated by the OXER1 receptor on these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to its 5-oxo analog by human neutrophils . This 5-oxo analog is a structural analog of 5-oxo-eicosatetraenoic acid and like this oxo-eicosatetraenoic acid, it activates eosinophils, monocytes, and other pro-inflammatory cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is a breakdown product of fatty acids and higher levels can be seen when the breakdown of fats is impaired or blocked . The disposition of sebacate was complete within 4 hours of administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study in rats showed that the plasma half-life of sebacate is 38.71 minutes . About 35% of the administered tracer was excreted in the urine as unchanged sebacate .

Metabolic Pathways

This compound is involved in the metabolic pathways of fatty acid metabolism . It is a breakdown product of fatty acids . This compound can be transformed into acetyl-CoA and takes part in the Krebs cycle .

Transport and Distribution

It is known that this compound is a breakdown product of fatty acids and higher levels can be seen when the breakdown of fats is impaired or blocked .

Subcellular Localization

Given its involvement in the Krebs cycle , it is likely that this compound is localized in the mitochondria, where the Krebs cycle occurs.

Preparation Methods

Sebacic acid is primarily produced from castor oil through various methods:

Chemical Reactions Analysis

Sebacic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, copper chromite catalyst, and various oxidizing agents. Major products formed from these reactions include this compound derivatives, cyclodecanediol, and various salts.

Comparison with Similar Compounds

Sebacic acid is compared with other similar dicarboxylic acids, such as:

This compound is unique due to its derivation from renewable sources like castor oil and its wide range of applications in both industrial and biomedical fields.

Properties

IUPAC Name

decanedioic acid
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InChI

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
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InChI Key

CXMXRPHRNRROMY-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O
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Molecular Formula

C10H18O4
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Related CAS

26776-29-4, Array
Record name Poly(sebacic acid)
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DSSTOX Substance ID

DTXSID7026867
Record name Decanedioic acid
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Molecular Weight

202.25 g/mol
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Physical Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C
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Flash Point

220 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor)
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Density

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³
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Vapor Pressure

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg]
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CAS No.

111-20-6
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Melting Point

274.1 °F (NTP, 1992), 130.8 °C, 131 °C
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Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

Retrosynthesis Analysis

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Model Template_relevance
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Feasible Synthetic Routes

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